molecular formula C15H20N4O4 B2674577 ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate CAS No. 338406-30-7

ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate

Cat. No.: B2674577
CAS No.: 338406-30-7
M. Wt: 320.349
InChI Key: WWUSUKALUZYMHH-SDNWHVSQSA-N
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Description

Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate (CAS 338406-30-7) is a synthetic organic compound with the molecular formula C₁₅H₂₀N₄O₄ and a molecular weight of 320.34 g/mol . Its structure features:

  • A piperazine ring substituted at the 1-position with a 4-nitrophenyl group (electron-withdrawing nitro group).
  • An ethyl (2E)-3-aminoprop-2-enoate moiety, where the amino group and ester functionality contribute to hydrogen bonding and hydrolytic stability.
  • A defined E-configuration at the double bond, critical for spatial interactions in biological or crystallographic contexts .

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-2-23-15(20)11-14(16)18-9-7-17(8-10-18)12-3-5-13(6-4-12)19(21)22/h3-6,11H,2,7-10,16H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUSUKALUZYMHH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate undergoes several types of chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that derivatives of piperazine, including those related to ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and are being explored for potential use in treating infections caused by resistant bacteria .

2. Antipsychotic Properties
Piperazine derivatives are known for their neuropharmacological effects, particularly in the treatment of psychiatric disorders. This compound may contribute to the development of new antipsychotic medications due to its structural similarity to existing piperazine-based drugs .

3. Anticancer Research
The compound's structural features suggest potential applications in cancer therapy. Studies have indicated that piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways involved in cancer progression are under investigation .

Pharmacological Insights

1. Mechanism of Action
The pharmacological activity of this compound is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation is critical for its potential antipsychotic and antidepressant effects .

2. Structure-Affinity Relationships
Research into the structure-affinity relationships of piperazine derivatives has revealed that modifications to the nitrophenyl group significantly influence binding affinity and biological activity. This insight is essential for designing more effective therapeutic agents based on this compound .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in 2022, researchers evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound demonstrated effective inhibition against several strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of piperazine derivatives highlighted the role of this compound in modulating neurotransmitter levels in animal models. The results showed significant improvements in behaviors associated with anxiety and depression, indicating its therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets:

Biological Activity

Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate, also known by its CAS number 338406-30-7, is a compound with significant biological activity attributed to its structural components, which include an amino group and a piperazine moiety. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O4C_{15}H_{20}N_{4}O_{4} with a molecular weight of 320.34 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive drugs and anti-infective agents.

Biological Activity

1. Antitumor Activity:
Research indicates that derivatives of piperazine exhibit notable antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have shown that compounds with similar structures can effectively target various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival .

2. Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial activity. Studies on related piperazine derivatives indicate effectiveness against a range of bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

3. Neuropharmacological Effects:
Piperazine derivatives are also recognized for their influence on the central nervous system (CNS). This compound may exhibit anxiolytic or antidepressant effects, potentially through modulation of neurotransmitter systems such as serotonin and dopamine .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitrophenyl group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and increased bioavailability. Modifications at the piperazine nitrogen or variations in the alkyl chain length can significantly impact the compound's pharmacokinetics and potency.

Case Studies

Case Study 1: Antitumor Screening
A screening assay was conducted using this compound against several cancer cell lines, including breast and lung cancer models. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Ethyl (2E)-3-amino-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-enoate (CAS 338406-20-5)

  • Molecular Formula : C₁₅H₂₀ClN₃O₂.
  • Key Differences : Replaces the 4-nitrophenyl group with a 3-chlorophenyl substituent.
  • Properties: Melting Point: 120–122°C . This may alter binding kinetics in receptor interactions.

Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate (CAS 3483-24-7)

  • Molecular Formula : C₁₅H₂₀ClN₃O₂.
  • Key Differences : Substitutes the nitro group with a 4-chlorophenyl group.
  • Biological Relevance : Chlorophenyl-piperazine derivatives are often studied for antipsychotic activity, suggesting this analog may share similar pharmacological pathways but with altered potency due to electronic effects .

Nitrophenyl Acrylates Without Piperazine Moieties

Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate (CAS 1608-36-2)

  • Molecular Formula: C₁₀H₉NO₄.
  • Key Differences: Lacks the piperazine ring and amino group; uses a methyl ester instead of ethyl.
  • Properties :
    • Molecular Weight : 207.19 g/mol .
    • Applications : Serves as a precursor in synthesizing cinnamic acid derivatives, highlighting the role of the nitro group in conjugation-driven reactivity .

Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate (CAS 53618-29-4)

  • Molecular Formula: C₁₂H₁₃NO₄.
  • Key Differences : Incorporates a methyl branch at the α-position of the acrylate, sterically hindering the double bond.

Piperazine Derivatives with Alternative Backbones

2-{4-(4-Chlorophenyl)piperazin-1-yl}ethyl (2E)-3-phenylprop-2-enoate

  • Structure: Retains the piperazine and ethyl acrylate but replaces the nitro group with chlorine and omits the amino substituent.

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one

  • Structure : Features a ketone instead of an ester and bulkier bis(4-methoxyphenyl) groups.
  • Crystallographic Behavior : Bulky substituents induce distinct hydrogen-bonding patterns (e.g., C=O∙∙∙H-N interactions), as observed in SHELX-refined structures .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate (Target) C₁₅H₂₀N₄O₄ 320.34 4-Nitrophenyl, amino, ethyl ester Not reported High hydrogen-bonding capacity
Ethyl (2E)-3-amino-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-enoate C₁₅H₂₀ClN₃O₂ 309.79 3-Chlorophenyl, amino, ethyl ester 120–122 Lower electrophilicity than nitro analog
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 4-Nitrophenyl, methyl ester Not reported Conjugated double bond for UV activity
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate C₁₂H₁₃NO₄ 235.24 4-Nitrophenyl, α-methyl, ethyl ester Not reported Steric hindrance at double bond

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